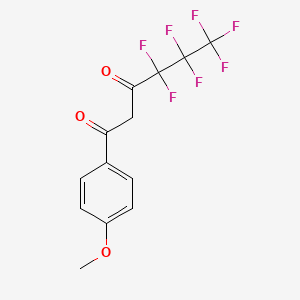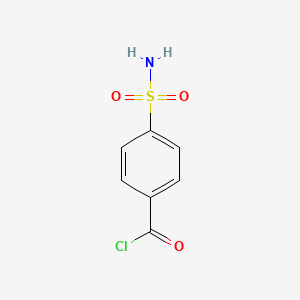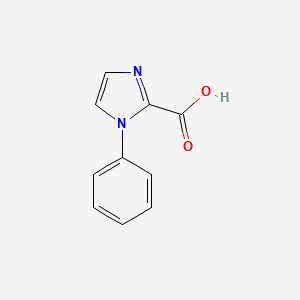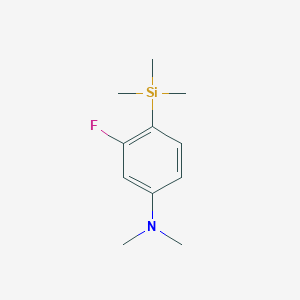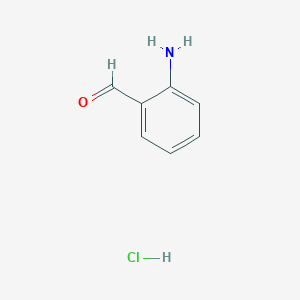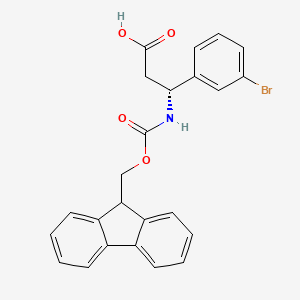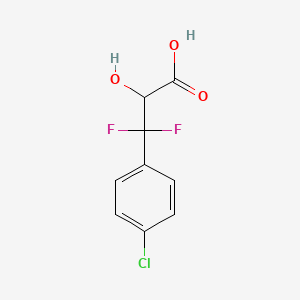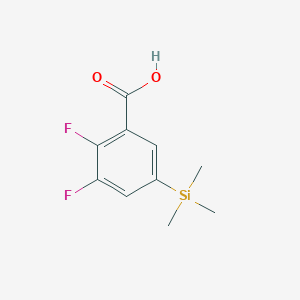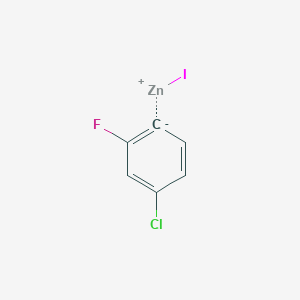![molecular formula C11H8F3NO3 B3042219 (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid CAS No. 53616-18-5](/img/structure/B3042219.png)
(2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and electron microscopy are often used to determine the 3D structure of a molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction proceeds .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
- Organotin(IV) esters of (E)-4-oxo-4-((3-trifluoromethyl)phenyl)amino)but-2-enoic acid have shown significant inhibitory effects against bacterial, fungal, tumoral, and insecticidal strains. These effects are attributed to the ligand's multiple interactive sites, which alter the environment around tin and can interact with DNA (Aziz ur-Rehman et al., 2012).
Synthesis and Structural Analysis
- New complexes of 4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid with transition metal ions like Mn(II), Co(II), Ni(II), and Cu(II) have been synthesized. These complexes form hydrates and act as bidentate bridging or chelating ligands, offering insights into their structural and magnetic properties (W. Ferenc et al., 2015).
Luminescent Molecular Crystals
- The synthesis of luminescent molecular crystals based on derivatives of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acid has been achieved. These crystals exhibit stable photoluminescence at ambient conditions, indicating potential applications in optoelectronics and material science (N. Zhestkij et al., 2021).
Asymmetric Synthesis
- The compound has been used in asymmetric synthesis of nonproteinogenic amino acids, demonstrating its utility in producing specialized biomolecules (N. Fadnavis et al., 2006).
Complexes with Lanthanide Ions
- Studies have been conducted on the synthesis and spectroscopic analysis of lanthanide(III) complexes with (Z)-4-oxo-4-(phenylamino)but-2-enoic acid. These studies reveal the coordination behavior of carboxylic groups with lanthanide ions, contributing to the understanding of such complexes in various applications (Li-e Niu et al., 2009).
Genetic Integrity and Chemotherapeutic Effects
- Research has been conducted on the genetic integrity, splenic phagocytosis, and cell death potential of related compounds, exploring their potential as adjuvant therapies in cancer treatment (R. Oliveira et al., 2018).
Mecanismo De Acción
Target of Action
The primary targets of (2Z)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}but-2-enoic acidIt’s known that this compound is a useful intermediate for the syntheses of antimicrobial benzoisothiazolones and dithiobis(benzamides) . These classes of compounds are known to target various bacterial enzymes, disrupting their metabolic processes.
Mode of Action
Given its role as an intermediate in the synthesis of antimicrobial compounds , it can be inferred that it might interact with its targets by binding to the active sites of bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death.
Biochemical Pathways
As an intermediate in the synthesis of antimicrobial compounds , it’s likely that it affects the biochemical pathways related to bacterial metabolism and survival.
Result of Action
Given its role as an intermediate in the synthesis of antimicrobial compounds , it can be inferred that its action results in the inhibition of bacterial growth and survival.
Action Environment
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-4-oxo-4-[3-(trifluoromethyl)anilino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(17)18/h1-6H,(H,15,16)(H,17,18)/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTHMZFBLNIKJC-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C\C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



